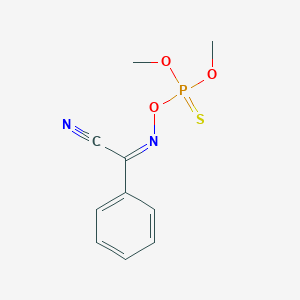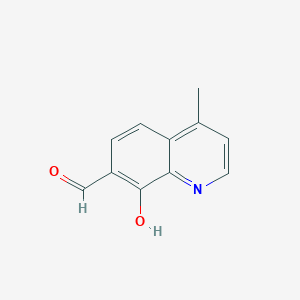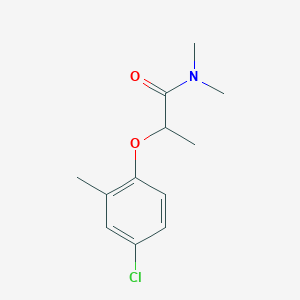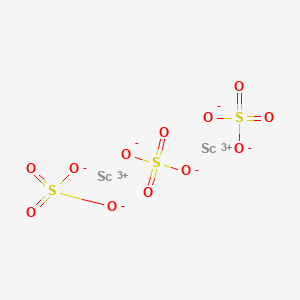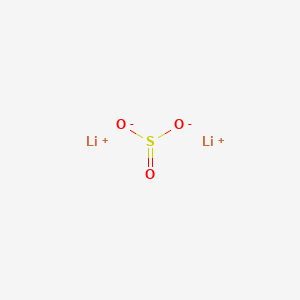
Dilithium sulphite
描述
Dilithium sulphite, also known as lithium sulphite, is an ionic compound with the chemical formula Li₂SO₃. It is a white crystalline substance that is soluble in water.
准备方法
Synthetic Routes and Reaction Conditions: Dilithium sulphite can be synthesized through the reaction of lithium hydroxide (LiOH) with sulphur dioxide (SO₂) in an aqueous medium. The reaction proceeds as follows:
2LiOH+SO2→Li2SO3+H2O
This method involves bubbling sulphur dioxide gas through a solution of lithium hydroxide, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with sulphur dioxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction is as follows:
Li2CO3+SO2→Li2SO3+CO2
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Dilithium sulphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form lithium sulphate (Li₂SO₄) using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Li2SO3+H2O2→Li2SO4+H2O
Reduction: It can be reduced to lithium sulphide (Li₂S) using reducing agents like hydrogen gas (H₂) under high temperature and pressure.
Li2SO3+3H2→Li2S+3H2O
Substitution: this compound can react with halogens to form lithium halides and sulphur dioxide.
Li2SO3+Cl2→2LiCl+SO2
Major Products Formed: The major products formed from these reactions include lithium sulphate, lithium sulphide, and lithium halides.
科学研究应用
Dilithium sulphite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
作用机制
The mechanism of action of dilithium sulphite involves its interaction with various molecular targets and pathways. In lithium-sulphur batteries, for example, this compound participates in the reduction process of sulphur, forming lithium sulphide. This process is crucial for the battery’s performance and efficiency. Additionally, in biological applications, this compound acts as a selective probe for detecting sulphide ions, which is essential for various biochemical processes.
相似化合物的比较
Lithium Sulphate (Li₂SO₄): Unlike dilithium sulphite, lithium sulphate is more stable and less reactive. It is commonly used in the glass and ceramics industry.
Lithium Sulphide (Li₂S): This compound is primarily used in lithium-sulphur batteries, similar to this compound, but it has different electrochemical properties.
Sodium Sulphite (Na₂SO₃): Sodium sulphite is used as a preservative and antioxidant in the food industry. It is more soluble in water compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in lithium-sulphur batteries and biological probes. Its ability to participate in various chemical reactions and its role in advanced battery technologies make it a valuable compound in scientific research.
属性
IUPAC Name |
dilithium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYMNDKUHQAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SO3, Li2O3S | |
| Record name | lithium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-87-7 | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
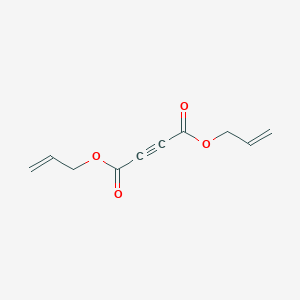
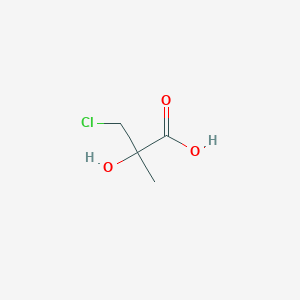



![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
